molecular formula C22H22ClN5O3 B11255458 N-(5-chloro-2-methylphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(5-chloro-2-methylphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11255458
M. Wt: 439.9 g/mol
InChI Key: VIBVIQVPQIVQTE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, substituted with chloro, methyl, and dimethoxyphenyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of N-(5-chloro-2-methylphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the dimethoxyphenyl group: This step may involve nucleophilic substitution reactions using suitable reagents.

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-(5-chloro-2-methylphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in drug discovery and development.

    Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(5-chloro-2-methylphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H22ClN5O3

Molecular Weight

439.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H22ClN5O3/c1-12-5-7-15(23)10-16(12)27-21(29)19-13(2)26-22-24-11-25-28(22)20(19)14-6-8-17(30-3)18(9-14)31-4/h5-11,20H,1-4H3,(H,27,29)(H,24,25,26)

InChI Key

VIBVIQVPQIVQTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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